molecular formula C4H3ClN2O2 B011105 5-Chlorouracil CAS No. 107577-08-2

5-Chlorouracil

Cat. No. B011105
M. Wt: 146.53 g/mol
InChI Key: ZFTBZKVVGZNMJR-UHFFFAOYSA-N
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Description

5-Chlorouracil is an organic compound with the chemical formula C4H3ClN2O2. It is a derivative of uracil, a nitrogenous base found in RNA and DNA. 5-Chlorouracil has been used in various scientific research applications due to its unique properties and potential applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

Photolysis in Natural Waters

5-Chlorouracil, when exposed to ultraviolet light, undergoes photolysis in natural water systems. This process is influenced by factors like pH, temperature, and light wavelength. For example, the monoanion form of 5-chlorouracil, prevalent above pH 8, rapidly degrades under specific ultraviolet light conditions (Southworth & Gehrs, 1976).

Transition Metal Complexes

5-Chlorouracil forms complexes with various transition metals, such as nickel, copper, zinc, and cadmium. These complexes, where 5-chlorouracil acts as a bidentate ligand, show potential for various chemical applications due to their structural and chemical properties (Singh, Ghose, & Ghose, 1988).

Fluorescence and Tautomerism Studies

At room temperature, 5-chlorouracil demonstrates unique fluorescence characteristics, with variations observed when changing the excitation wavelength. This property, along with its tautomeric forms, offers insights into its interactions at different pH levels (Suwaiyan, Morsy, & Odah, 1995).

Electron-Induced Chemistry

5-Chlorouracil undergoes complex electron-induced reactions. These reactions are essential in understanding the molecular behavior of 5-chlorouracil under various energy states, providing insights into its potential uses in more advanced chemical processes (Sommerfeld, 2001).

Molecular Modeling and DNA Docking

Advanced computational methods have been used to model the structure and vibrational behaviors of 5-chlorouracil, both in its monomeric and dimeric forms. Additionally, DNA docking analysis of 5-chlorouracil has shown its potential interaction with DNA through hydrogen bonding, highlighting its applications in molecular biology (Akalin, Çelik, & Akyuz, 2020).

Adsorption Studies

5-Chlorouracil's adsorption properties have been studied using montmorillonite clay. This research provides insights into how 5-chlorouracil interacts with natural minerals, which is vital for environmental chemistry and pollution control studies (Akyuz & Akyuz, 2017).

Antitumor Activity

Studies on complexes formed by 5-chlorouracil with various metal ions have shown significant antitumor activity, particularly with chromium (III) complexes. This discovery opens up potential uses in cancer research and treatment (Narang, Singh, & Bhattacharya, 1998).

Radiation Damage Studies

Research on the formation of free radicals in 5-chlorouracil crystals under X-irradiation provides valuable data for radiation chemistry and pharmaceutical applications (Oloff & Hüttermann, 1977).

Molecular Structure and Spectroscopy

5-Chlorouracil's crystal structure and base-stacking properties have been explored to understand its mutagenic nature and interactions in nucleic acids. This is crucial for genetic studies and drug design (Sternglanz & Bugg, 1975).

Environmental Impact

The incorporation of 5-chlorouracil in animal DNA, particularly in liver and testes, due to environmental exposure, highlights its significance in environmental health and safety assessments (Pal, Cumming, Walton, & Preston, 1981).

properties

IUPAC Name

5-chloro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTBZKVVGZNMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7075137
Record name 5-Chlorouracil
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Molecular Weight

146.53 g/mol
Source PubChem
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Product Name

5-Chlorouracil

CAS RN

1820-81-1
Record name 5-Chlorouracil
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Record name 5-CHLOROURACIL
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Synthesis routes and methods I

Procedure details

In 15 ml. of concentrated hydrochloric acid, 345 mg. of methyl 5-chloro-6-hydroxy-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate is heated under reflux for 15 hours. The reaction mixture is cooled with ice, whereupon 92 mg. of 5-chlorouracil is obtained as colorless prisms.
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Synthesis routes and methods II

Procedure details

In a suitable reaction vessel as in the previous examples a suspension of uracil (1.00g) in an aqueous solution of 18% HCl (10 ml, representing 5 ml of concentrated HCl and 5 ml of water) was introduced. Gaseous fluorine (0.024 moles) was bubbled through the suspension when the reaction temperature of 72°-80°C was reached. The reaction continued for about 140 minutes until the presence of fluorine was detected leaving the reaction vessel. The ratio of fluorine to uracil was 2.73. During the course of the reaction the odor of chlorine gas was observed. A white solid was present throughout the reaction and a final product of 0.98g was collected by filtration. Elemental analysis of the compound detected no fluorine and indicated the compound to be 5-chlorouracil.
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1 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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